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Abstract
MHY908 is a novel, synthetic dual agonist of Peroxisome Proliferator-Activated Receptors

(PPAR) alpha (α) and gamma (γ). Developed and primarily investigated at the College of

Pharmacy, Pusan National University, Republic of Korea, MHY908 has demonstrated

significant therapeutic potential in preclinical models of type 2 diabetes, neurodegenerative

diseases, and inflammation. This technical guide provides a comprehensive overview of the

discovery, synthesis, and preclinical development of MHY908, detailing its mechanism of

action, key experimental findings, and the methodologies employed in its evaluation. All

available quantitative data from seminal studies are presented in structured tables, and key

signaling pathways and experimental workflows are visualized using DOT language diagrams

to facilitate a deeper understanding of this promising therapeutic candidate. As of this

publication, the development of MHY908 appears to be in the preclinical stage, with no publicly

available information on clinical trials or an Investigational New Drug (IND) application.

Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins

that function as transcription factors regulating the expression of genes involved in metabolism,
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inflammation, and cellular differentiation. The three main isotypes, PPARα, PPARγ, and

PPARβ/δ, have distinct tissue distributions and physiological roles, making them attractive

targets for drug development.

MHY908, chemically known as 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic

acid, was synthesized as a dual agonist for PPARα and PPARγ.[1] This dual agonism is

intended to combine the beneficial effects of both receptor subtypes: PPARα activation is

primarily associated with lipid metabolism and reducing triglycerides, while PPARγ activation is

crucial for improving insulin sensitivity. This multifaceted approach holds promise for treating

complex metabolic disorders like type 2 diabetes. Furthermore, emerging research has

highlighted the neuroprotective and anti-inflammatory roles of PPARs, expanding the potential

therapeutic applications of compounds like MHY908.

Discovery and Synthesis
The development of MHY908 originated from a research program at Pusan National University

focused on synthesizing and evaluating benzothiazole derivatives as potential PPAR agonists.

Synthesis of MHY908
The synthesis of MHY908 involves a multi-step process, as outlined in the 2013 PLOS ONE

publication.[1] The key reagents and conditions for each step are detailed below.

Synthesis of MHY908

Starting Materials Step (a)
Ethyl-bromoisobutyrate, 1N-NaOEt, EtOH, reflux, 14h

Intermediate A
(72% yield)

Step (b)
Na2S2O5, DMF, 80°C, 11h

Intermediate B
(31% yield)

Step (c)
1N-NaOH, 1,4-dioxane, rt, 17h

Intermediate C
(79% yield)

Step (d)
1N-NaOH, 1,4-dioxane, rt, 4h

Intermediate D
(99.9% yield)

Step (e)
NaOAc, AcOH, reflux, 1h

MHY908
(40% yield)

Click to download full resolution via product page

Caption: Synthesis workflow for MHY908.

Mechanism of Action: PPARα/γ Dual Agonism
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MHY908's primary mechanism of action is its ability to bind to and activate both PPARα and

PPARγ. This dual activity has been confirmed through various in vitro assays.

PPAR Binding and Transcriptional Activity
Studies have shown that MHY908 enhances the binding of PPARα and PPARγ to their

respective response elements and increases their transcriptional activity.[1] Docking

simulations have further elucidated the binding interactions, revealing favorable binding

energies for MHY908 with both receptor subtypes.[2]

Table 1: PPAR Binding and Transcriptional Activity of MHY908

Assay Type Target Key Findings Reference

Chromatin

Immunoprecipitation

(ChIP)

PPARα and PPARγ

MHY908 enhanced

the binding of both

PPARα and PPARγ to

their respective

promoters in AC2F rat

liver cells.

[1]

Luciferase Reporter

Gene Assay
PPARα and PPARγ

MHY908 induced

higher PPARα and

PPARγ dependent

reporter activities in

AC2F cells compared

to fenofibrate and

rosiglitazone,

respectively.

Docking Simulation PPARα

Binding Energy: -9.10

kcal/mol (compared to

-8.80 kcal/mol for

fenofibrate).

Docking Simulation PPARγ

Binding Energy: -8.88

kcal/mol (compared to

-8.03 kcal/mol for

rosiglitazone).
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Preclinical Development in Type 2 Diabetes
A significant portion of the preclinical research on MHY908 has focused on its potential as an

anti-diabetic agent. These studies have primarily utilized the db/db mouse model, a well-

established model of obesity-induced type 2 diabetes.

In Vivo Efficacy in db/db Mice
In an eight-week study, male db/db mice were administered MHY908 mixed in their food. The

treatment led to significant improvements in several key metabolic parameters without affecting

body weight.

Table 2: Effects of MHY908 on Metabolic Parameters in db/db Mice

Parameter
Control
(db/db)

MHY908 (1
mg/kg/day)

MHY908 (3
mg/kg/day)

Calorie
Restriction

Reference

Serum

Glucose

(mg/dL)

~550 ~400 ~250 ~300

Serum

Triglyceride

(mg/dL)

~200 ~150 ~100 ~125

Serum Insulin

(ng/mL)
~4.5 ~3.0 ~2.0 ~2.5

Serum

Adiponectin

(µg/mL)

~10 ~15 ~20 ~12

Molecular Mechanisms in a Diabetic Model
MHY908 was found to ameliorate hepatic steatosis by increasing the levels of CPT-1, a key

enzyme in fatty acid oxidation. Furthermore, it significantly reduced endoplasmic reticulum (ER)

stress and the activation of c-Jun N-terminal kinase (JNK) in the livers of db/db mice, which are

critical pathways in the development of insulin resistance.
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MHY908 Mechanism in Type 2 Diabetes

MHY908

PPARα Activation PPARγ Activation

↑ CPT-1 ↓ ER Stress

↑ Fatty Acid Oxidation

↓ Hepatic Steatosis

↓ JNK Activation

↑ Insulin Signaling

↓ Insulin Resistance

Click to download full resolution via product page

Caption: Proposed mechanism of MHY908 in ameliorating insulin resistance.

Experimental Protocols: Anti-Diabetic Studies
Animal Model: Eight-week-old male db/db mice and age-matched db/m lean control mice.

Drug Administration: MHY908 (1 mg/kg/day or 3 mg/kg/day) mixed in food for 4 weeks. A

calorie-restricted group was also included.
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Biochemical Analysis: Serum levels of glucose, triglycerides, insulin, and adiponectin were

measured.

Histological Analysis: Liver tissues were stained with hematoxylin-eosin to assess hepatic

steatosis.

Western Blot Analysis: Protein levels of ER stress markers (p-IRE, p-PERK) and JNK were

quantified in liver lysates.

Preclinical Development in Neurodegenerative
Diseases
The anti-inflammatory and neuroprotective properties of PPAR agonists have led to the

investigation of MHY908 in models of Parkinson's disease.

In Vivo Efficacy in an MPTP-Induced Parkinson's
Disease Model
Pretreatment with MHY908 was shown to protect against dopaminergic neuronal loss and

motor deficits in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model

of Parkinson's disease.

Molecular Mechanisms in Neuroprotection
MHY908 mitigated MPTP-induced glial activation in the nigrostriatal pathway. In vitro, it

protected SH-SY5Y neuroblastoma cells from 1-methyl-4-phenylpyridinium (MPP+)-induced

cell death and reactive oxygen species (ROS) production. The anti-inflammatory effects were

attributed to the suppression of NF-κB signaling in primary astrocytes.
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MHY908 Neuroprotective Mechanism

MHY908
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Caption: MHY908's proposed neuroprotective signaling pathway.

Experimental Protocols: Neuroprotection Studies
Animal Model: MPTP-induced mouse model of Parkinson's disease.
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Cell Culture Models: SH-SY5Y human neuroblastoma cells and primary astrocytes.

Neurotoxicity Induction: MPP+ for in vitro studies.

Key Outcome Measures: Dopaminergic neuronal loss, motor function, glial activation, ROS

production, and NF-κB signaling.

Development Status and Future Directions
The existing body of research on MHY908 provides a strong preclinical rationale for its further

development. Its dual PPARα/γ agonism offers a potentially powerful approach to treating type

2 diabetes by addressing both dyslipidemia and insulin resistance. The compound's

neuroprotective and anti-inflammatory effects open up possibilities for its application in

neurodegenerative disorders like Parkinson's disease.

However, to the best of our knowledge, MHY908 has not yet entered clinical trials. Further

preclinical studies are likely required to establish a comprehensive safety profile, including

detailed pharmacokinetics and toxicology, before an Investigational New Drug (IND) application

can be filed. The transition from promising preclinical data to clinical efficacy is a significant

challenge, and the future development of MHY908 will depend on continued research and

investment.

Conclusion
MHY908 is a novel and potent dual PPARα/γ agonist with compelling preclinical evidence

supporting its therapeutic potential for type 2 diabetes and neurodegenerative diseases. Its

discovery and initial development at Pusan National University have laid a solid foundation for

future investigations. This technical guide has summarized the key findings and methodologies

from the foundational research on MHY908, providing a valuable resource for the scientific and

drug development communities. The progression of MHY908 into clinical development will be a

critical next step in determining its ultimate therapeutic value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b609014?utm_src=pdf-body
https://www.benchchem.com/product/b609014?utm_src=pdf-body
https://www.benchchem.com/product/b609014?utm_src=pdf-body
https://www.benchchem.com/product/b609014?utm_src=pdf-body
https://www.benchchem.com/product/b609014?utm_src=pdf-body
https://www.benchchem.com/product/b609014?utm_src=pdf-body
https://www.benchchem.com/product/b609014?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Potent Anti-Diabetic Effects of MHY908, a Newly Synthesized PPAR α/γ Dual Agonist in
db/db Mice | PLOS One [journals.plos.org]

2. Potent Anti-Diabetic Effects of MHY908, a Newly Synthesized PPAR α/γ Dual Agonist in
db/db Mice | PLOS One [journals.plos.org]

To cite this document: BenchChem. [MHY908: A Technical Guide to its Discovery and
Preclinical Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609014#mhy908-discovery-and-development-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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